4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate
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Overview
Description
The compound 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine; iridium(3+); 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine; hexafluorophosphate is a complex organometallic compound It features a central iridium ion coordinated with pyridine ligands substituted with tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine involves the reaction of 4-tert-butylpyridine with 2-bromo-4-tert-butylpyridine under Hiyama-Denmark cross-coupling conditions . The iridium complex can be prepared by reacting iridium(III) chloride with the synthesized ligand in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for such complex organometallic compounds typically involve multi-step synthesis processes under controlled conditions. The key steps include ligand synthesis, metal coordination, and purification. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by ligands that stabilize higher oxidation states.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the iridium center.
Substitution: Ligand exchange reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents like or can be used under mild conditions.
Reduction: Reducing agents such as or in the presence of a catalyst.
Substitution: Ligand exchange can be achieved using or under inert atmosphere conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction can produce lower oxidation state species.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation , oxidation , and C-H activation reactions .
Biology
While direct biological applications are limited, derivatives of this compound are explored for their potential in bioinorganic chemistry and as probes for studying metal-ligand interactions in biological systems.
Medicine
Research is ongoing to explore the potential of iridium complexes in anticancer therapy due to their ability to interact with DNA and proteins .
Industry
In industry, the compound is used in the development of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) due to its photophysical properties .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of ligands to the iridium center, which can facilitate various catalytic processes. The molecular targets include organic substrates in catalytic reactions, where the iridium center acts as a Lewis acid to activate the substrates and promote the desired transformation .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine
- 2,2’-Bipyridyl
Uniqueness
The uniqueness of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine; iridium(3+); 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine; hexafluorophosphate lies in its specific ligand environment and iridium center , which provide distinct catalytic properties and photophysical characteristics compared to other similar compounds .
Properties
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2C13H12N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*3-5,7-9H,1-2H3;;/q;3*-1;+3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJOCOJKUUPWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48F6IrN4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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